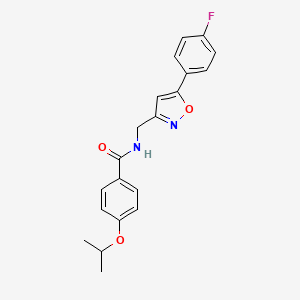

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a synthetic small molecule characterized by a 4-fluorophenyl-substituted isoxazole core linked via a methylene group to a 4-isopropoxybenzamide moiety. Its molecular formula is C₂₀H₁₉FN₂O₃, with a molecular weight of ~372.4 g/mol.

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13(2)25-18-9-5-15(6-10-18)20(24)22-12-17-11-19(26-23-17)14-3-7-16(21)8-4-14/h3-11,13H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSPQHSLTOMEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Attachment of the Benzamide Moiety: The benzamide moiety is attached through an amide bond formation reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate polar organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

- Molecular Formula : C₂₁H₂₀FN₃O₅S

- Molecular Weight : 445.5 g/mol

- Key Differences: The 4-isopropoxy group in the target compound is replaced with a morpholinosulfonyl group (-SO₂-morpholine).

Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

- Molecular Formula : C₁₈H₂₄N₂O₄

- Molecular Weight : 332.4 g/mol

- Key Differences :

- Isoxaben features a 2,6-dimethoxybenzamide group instead of 4-isopropoxybenzamide, reducing steric hindrance.

- The isoxazole substituent is a branched alkyl group (1-ethyl-1-methylpropyl) rather than 4-fluorophenyl.

- Application : Isoxaben is a commercial herbicide targeting cellulose biosynthesis in plants, suggesting that structural modifications in the benzamide and isoxazole regions significantly influence biological activity .

Triazole-Thione Derivatives ()

- Representative Compound : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones

- Molecular Weight : ~450–500 g/mol

- Key Differences :

- Replaces the isoxazole core with a 1,2,4-triazole-thione ring, introducing sulfur-based tautomerism.

- Contains sulfonylphenyl and 2,4-difluorophenyl groups, enhancing electronic diversity.

- IR spectra confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), distinguishing it from benzamide-containing analogs .

Sarizotan Hydrochloride

- Molecular Formula : C₂₂H₂₁FN₂O·HCl

- Molecular Weight : 384.9 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Fluorophenyl Groups : The 4-fluorophenyl moiety in the target compound and Sarizotan enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins .

- Alkoxy vs. Sulfonyl Groups: The 4-isopropoxy group in the target compound increases lipophilicity, favoring membrane permeability, while sulfonyl groups (e.g., in morpholinosulfonyl analogs) improve solubility and hydrogen-bonding capacity .

- Heterocyclic Cores: Isoxazole (target compound) vs.

Comparative Data Table

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, synthesizing data from various studies, and presenting relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.27 g/mol. The compound features an isoxazole ring substituted with a 4-fluorophenyl group and an isopropoxybenzamide moiety, contributing to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.27 g/mol |

| CAS Number | 1208844-79-4 |

Anticancer Activity

Research indicates that compounds containing isoxazole rings exhibit significant anticancer properties. A study highlighted the synthesis of various isoxazole derivatives, including this compound, which demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In one study, the compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

These findings suggest that the compound has promising potential as an anticancer agent.

Anti-inflammatory Activity

Another aspect of biological activity explored is the anti-inflammatory potential of this compound. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation.

Experimental Findings

In vitro studies demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 85 |

| IL-6 | 300 | 90 |

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. Preliminary tests against various bacterial strains indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Testing Results

The compound exhibited Minimum Inhibitory Concentrations (MIC) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

This suggests that while the compound has some antibacterial properties, further optimization may be necessary to enhance its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.